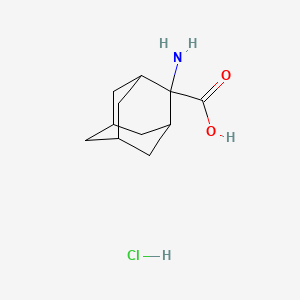

2-Aminoadamantane-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

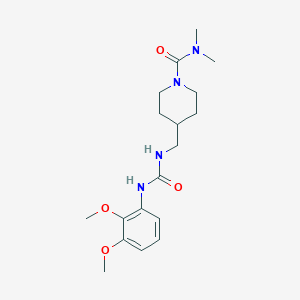

2-Aminoadamantane-2-carboxylic acid is a geminal, functionalized achiral amino acid that has garnered interest due to its unique physicochemical properties and potential biological activity as a transport mediator . The compound is a derivative of adamantane, a bulky, rigid, and diamondoid structure that imparts stability and unique characteristics to its derivatives.

Synthesis Analysis

The synthesis of 2-aminoadamantane-2-carboxylic acid has been approached through various methods. A high-yielding, scalable, and safe process using mesoreactor flow devices has been developed to simplify the synthesis and processing requirements, especially when using potentially hazardous reagents and reaction conditions . This method represents a significant advancement in the synthesis of this compound, offering a more efficient and safer alternative to traditional batch synthesis methods.

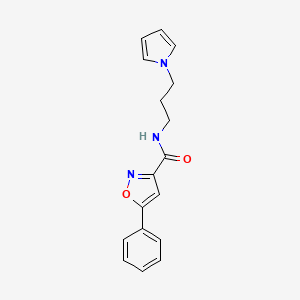

Molecular Structure Analysis

The molecular structure of 2-aminoadamantane-2-carboxylic acid is not directly discussed in the provided papers. However, the synthesis of its structural analogs, such as the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, has been reported . These analogs are rigid and serve as analogs of γ-aminobutyric acid (GABA), suggesting that the molecular structure of 2-aminoadamantane-2-carboxylic acid itself is likely to be rigid and may influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, such as the conversion of amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal and carboxylic acids into indolylamides and their subsequent hydrolysis to regenerate the corresponding carboxylic acids . These reactions demonstrate the potential for 2-aminoadamantane-2-carboxylic acid to undergo similar transformations, given its carboxylic acid functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoadamantane-2-carboxylic acid are implied to be significant for its role as a transport mediator . While the specific properties are not detailed in the provided papers, the adamantane core is known to confer high thermal stability and low reactivity, which could be inferred for its derivatives. The amino and carboxylic acid functional groups would contribute to the compound's solubility and potential for forming salts and hydrogen bonds, impacting its biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

Flow-Based Synthesis : A novel, high-yielding process for synthesizing 2-aminoadamantane-2-carboxylic acid was developed using mesoreactor flow devices. This method simplified the handling of hazardous reagents and reaction conditions, highlighting the compound's biological activity as a transport mediator due to unique physiochemical properties (Battilocchio et al., 2012).

Structural Synthesis : Research on the synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, a rigid analogue of γ-aminobutyric acid, expanded our understanding of structural synthesis related to adamantane derivatives (Black, 1982).

Applications in Complex Formation

- Formation of Complexes : The reaction of 1-aminoadamantane hydrochloride with divalent metal chloride led to the formation of novel complexes containing protonated 1-aminoadamantane. These complexes demonstrated distinct dielectric properties and thermal behaviors, indicating potential applications in material science (Zhao, Ge, & Qu, 2010).

Drug Development and Pharmaceutical Applications

Antiarrhythmic Activity : 2-Aminoadamantane derivatives were found to have significant antiarrhythmic activity. This research explored the relationship between chemical structure and pharmacological activity, indicating potential therapeutic applications (Avdyunina et al., 2019).

Development of Analogs : The synthesis of α,α-disubstituted α-amino acids, including 2-aminoadamantane-2-carboxylic acid derivatives, was explored for potential applications in bioactive peptide development. These compounds have been used in creating inhibitors for clinical trials in various diseases (Szcześniak, Pieczykolan, & Stecko, 2016).

Safety And Hazards

The safety information for 2-Aminoadamantane-2-carboxylic acid hydrochloride indicates that it has a GHS07 signal word of “Warning”. Its hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-aminoadamantane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,12H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANCSAPAJAELIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoadamantane-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

![N-[1-(aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006315.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)